molecular formula C7H6BrN3 B14035690 5-Bromopyrazolo[1,5-a]pyridin-3-amine

5-Bromopyrazolo[1,5-a]pyridin-3-amine

Cat. No.: B14035690
M. Wt: 212.05 g/mol
InChI Key: UEVZDQKQMHRPRC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyrazolo[1,5-a]pyridin-3-amine typically involves the reaction of 3-bromo-1H-pyrazol-5-amine with β-enaminone under controlled conditions. The reaction proceeds via an addition–elimination mechanism (aza-Michael type), where the NH2-group of the starting aminopyrazole bonds with the Cβ of the enaminone .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including the use of solvents like N,N-dimethylformamide and reagents such as silver carbonate for specific reaction steps .

Chemical Reactions Analysis

Types of Reactions: 5-Bromopyrazolo[1,5-a]pyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride and alkyl halides are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride are used.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5-Bromopyrazolo[1,5-a]pyridin-3-amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: The compound has shown potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. It is also being studied for its potential use in treating other diseases .

Industry: In the industrial sector, this compound is used in the development of new materials with unique photophysical properties. These materials have applications in electronics and photonics .

Mechanism of Action

The mechanism of action of 5-Bromopyrazolo[1,5-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, leading to the disruption of cellular processes. This inhibition can result in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

  • 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 5-Bromo-1H-pyrazolo[4,3-b]pyridine
  • 3-Bromo-1H-pyrazolo[4,3-b]pyridine

Comparison: Compared to these similar compounds, 5-Bromopyrazolo[1,5-a]pyridin-3-amine is unique due to its specific bromine substitution pattern and its ability to form stable derivatives with significant biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

5-Bromopyrazolo[1,5-a]pyridin-3-amine is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound through various studies and findings, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. It acts as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active sites of these kinases, the compound disrupts normal cellular functions, leading to cell cycle arrest and apoptosis in cancer cells.

Key Mechanisms:

  • Enzyme Inhibition : Binds to active sites of CDK2 and potentially other kinases.
  • Cell Cycle Disruption : Induces cell cycle arrest, preventing cancer cell proliferation.
  • Apoptosis Induction : Triggers programmed cell death in malignant cells.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on recent research findings:

Activity Target Effect Reference
CDK2 InhibitionCyclin-Dependent Kinase 2Cell cycle arrest
Antitumor ActivityVarious cancer cell linesInduces apoptosis
Enzymatic InhibitionSpecific kinasesDisruption of oncogenic signaling
Photophysical PropertiesN/APotential applications in materials

Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of this compound, researchers demonstrated that the compound significantly inhibited the growth of various cancer cell lines. The study reported a dose-dependent response, with higher concentrations leading to increased apoptosis rates. The mechanism was linked to CDK2 inhibition and subsequent disruption of the cell cycle .

Study 2: Selectivity and Optimization

Another investigation focused on optimizing the selectivity of pyrazolo compounds for therapeutic applications. The study compared the activity of this compound against human kinases and found that modifications at specific positions could enhance selectivity while maintaining potent antitumor activity. This work emphasizes the importance of structural modifications in developing effective inhibitors with reduced off-target effects .

Future Directions

The ongoing research into this compound suggests several promising avenues:

  • Drug Development : Continued exploration into its use as a targeted therapy for various cancers.
  • Structural Modifications : Investigating analogs to improve selectivity and reduce toxicity.
  • Combination Therapies : Evaluating its efficacy in combination with other therapeutic agents to enhance overall treatment outcomes.

Properties

IUPAC Name

5-bromopyrazolo[1,5-a]pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-1-2-11-7(3-5)6(9)4-10-11/h1-4H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVZDQKQMHRPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)N)C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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